molecular formula C15H18N2O2 B2822136 3-[(1-Cyclobutylaziridin-2-yl)methoxy]-5-methoxybenzonitrile CAS No. 2411298-45-6

3-[(1-Cyclobutylaziridin-2-yl)methoxy]-5-methoxybenzonitrile

Cat. No.: B2822136
CAS No.: 2411298-45-6
M. Wt: 258.321
InChI Key: SUOBIIHWZAXOEE-UHFFFAOYSA-N
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Description

3-[(1-Cyclobutylaziridin-2-yl)methoxy]-5-methoxybenzonitrile is an organic compound with the molecular formula C15H18N2O2 and a molecular weight of 258.321 g/mol. This compound features a unique structure that includes a cyclobutylaziridine moiety and a methoxybenzonitrile group, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1-Cyclobutylaziridin-2-yl)methoxy]-5-methoxybenzonitrile typically involves multiple stepsThe methoxybenzonitrile moiety is then attached through a series of reactions involving nucleophilic substitution and condensation reactions .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

3-[(1-Cyclobutylaziridin-2-yl)methoxy]-5-methoxybenzonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are crucial for optimizing these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an alcohol, while reduction could produce an amine or a hydrocarbon.

Scientific Research Applications

3-[(1-Cyclobutylaziridin-2-yl)methoxy]-5-methoxybenzonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It may be used in the study of enzyme interactions and protein binding due to its unique structure.

    Industry: It can be used in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3-[(1-Cyclobutylaziridin-2-yl)methoxy]-5-methoxybenzonitrile involves its interaction with molecular targets such as enzymes or receptors. The cyclobutylaziridine moiety can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(1-Cyclopropylaziridin-2-yl)methoxy]-5-methoxybenzonitrile
  • 3-[(1-Cyclopentylaziridin-2-yl)methoxy]-5-methoxybenzonitrile
  • 3-[(1-Cyclohexylaziridin-2-yl)methoxy]-5-methoxybenzonitrile

Uniqueness

3-[(1-Cyclobutylaziridin-2-yl)methoxy]-5-methoxybenzonitrile is unique due to its specific combination of a cyclobutylaziridine moiety and a methoxybenzonitrile group. This structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

3-[(1-cyclobutylaziridin-2-yl)methoxy]-5-methoxybenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-18-14-5-11(8-16)6-15(7-14)19-10-13-9-17(13)12-3-2-4-12/h5-7,12-13H,2-4,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUOBIIHWZAXOEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C#N)OCC2CN2C3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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